molecular formula C7H7NO B13798547 3-Azatricyclo[3.3.0.0~2,6~]oct-7-en-4-one CAS No. 51991-02-7

3-Azatricyclo[3.3.0.0~2,6~]oct-7-en-4-one

Cat. No.: B13798547
CAS No.: 51991-02-7
M. Wt: 121.14 g/mol
InChI Key: WEUAIXMDVLHLGJ-UHFFFAOYSA-N
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Description

3-Azatricyclo[3.3.0.0~2,6~]oct-7-en-4-one is a heterocyclic compound with a unique tricyclic structure. It is known for its stability and potential applications in various fields of chemistry and biology. The compound’s structure consists of a nitrogen atom integrated into a tricyclic framework, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Azatricyclo[3.3.0.0~2,6~]oct-7-en-4-one can be achieved through several organic synthesis methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the compound can be synthesized via a cyclization reaction using suitable starting materials, catalysts, and solvents .

Industrial Production Methods: Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 3-Azatricyclo[3.3.0.0~2,6~]oct-7-en-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced analogs .

Scientific Research Applications

3-Azatricyclo[3.3.0.0~2,6~]oct-7-en-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Azatricyclo[3.3.0.0~2,6~]oct-7-en-4-one involves its interaction with specific molecular targets. The compound’s tricyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • 4-Oxo-3-azatricyclo[4.2.1.0~2,5~]non-7-ene
  • 3-Azatricyclo[4.2.1.0~2,5~]non-7-en-4-one

Comparison: Compared to similar compounds, 3-Azatricyclo[3.3.0.0~2,6~]oct-7-en-4-one is unique due to its specific tricyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

51991-02-7

Molecular Formula

C7H7NO

Molecular Weight

121.14 g/mol

IUPAC Name

3-azatricyclo[3.3.0.02,6]oct-7-en-4-one

InChI

InChI=1S/C7H7NO/c9-7-5-3-1-2-4(5)6(3)8-7/h1-6H,(H,8,9)

InChI Key

WEUAIXMDVLHLGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C3C1C2NC3=O

Origin of Product

United States

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